(S)-2-(((Benzyloxy)carbonyl)amino)-2-phenylpropanoic acid
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Overview
Description
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a phenyl group attached to a propanoic acid backbone. This compound is often used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method is the reaction of (S)-2-amino-2-phenylpropanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity (2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under mild conditions.
Substitution: Reagents such as trifluoroacetic acid or hydrogen chloride in methanol for deprotection of the benzyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and deprotected amino acids, which can be further utilized in various synthetic applications.
Scientific Research Applications
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amino group can participate in various biochemical pathways, including peptide bond formation and enzyme interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-phenylpropanoic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid: Contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group, offering different protection and deprotection conditions.
Uniqueness
The presence of the benzyloxycarbonyl group in (2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid provides unique advantages in synthetic chemistry, including ease of deprotection and compatibility with various reaction conditions. This makes it a valuable compound in the synthesis of complex molecules and in research applications.
Properties
Molecular Formula |
C17H17NO4 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
(2S)-2-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO4/c1-17(15(19)20,14-10-6-3-7-11-14)18-16(21)22-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,18,21)(H,19,20)/t17-/m0/s1 |
InChI Key |
IDNBEGJOWGRMLA-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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